molecular formula C8H6O3 B8776619 3-Hydroxybenzofuran-2(3H)-one

3-Hydroxybenzofuran-2(3H)-one

Cat. No.: B8776619
M. Wt: 150.13 g/mol
InChI Key: VQTUMNNCKYTZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxybenzofuran-2(3H)-one is a useful research compound. Its molecular formula is C8H6O3 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

3-hydroxy-3H-1-benzofuran-2-one

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7,9H

InChI Key

VQTUMNNCKYTZSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)O2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.9 g of 9-hydroxyphenanthrene, 4.1 g of 50% aqueous glyoxylic acid and 0.05 g of p-toluenesulfonic acid are heated for 2 h in 70 ml of 1,2-dichloroethane under a water separator. The precipitated solid is then cooled down, filtered off, washed with cold 1,2-dichloroethane and dried to leave 3.0 g of hydroxybenzofuranone, which is introduced in 20 ml of toluene as initial charge together with 1.5 ml of thionyl chloride and 3 drops of DMF and then gradually heated to 100° C. so that the evolution of HCl and SO2 remains lively, but still controllable. The reaction mixture is subsequently stirred at 100° C. for 1 h. About 20 ml of liquid are then distilled off to remove excess thionyl chloride. The residue is diluted with 10 ml of toluene and admixed at room temperature with 1.7 ml of triethylamine added dropwise. The thick blue reaction mixture is then refluxed for 2 h. The precipitated isoxindigo is filtered off after cooling down to room temperature, freed of the triethylamine hydrochloride by washing with water, dried and recrystallized from dichloromethane/ethanol to leave 1.3 g (47% of theory) of [3,3′]bi[1-oxacyclopenta[l]phenanthrenylidene]-2,2′dione of the formula:
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

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